molecular formula C5H8O3 B147727 2-Tetrahydrofuroic Acid CAS No. 16874-33-2

2-Tetrahydrofuroic Acid

Cat. No.: B147727
CAS No.: 16874-33-2
M. Wt: 116.11 g/mol
InChI Key: UJJLJRQIPMGXEZ-UHFFFAOYSA-N
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Description

2-Tetrahydrofuroic acid (C₅H₈O₃, molecular weight 116.12 g/mol) is a cyclic carboxylic acid featuring a tetrahydrofuran ring fused to a carboxylic acid group at the 2-position. It exists as a colorless liquid or solid with a melting point of 21°C and high water solubility . The compound is synthesized via catalytic hydrogenation of 2-furoic acid or through esterification reactions using solid superacid catalysts like S₂O₈²⁻/ZrO₂, yielding derivatives such as this compound borneol ester (67.6% yield) and menthol ester (53.8% yield) . Its applications span pharmaceuticals, where it serves as a precursor in drugs like Alfuzosin and Cilazapril, and organic synthesis, particularly in forming piperazine derivatives (e.g., 1-(tetrahydro-2-furoyl)piperazine) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-carboxylic acid can be achieved through various methods. One notable method involves the use of lipase, such as Candida Antarctica Lipase B, to prepare the (S)-enantiomer with high efficiency and stereoselectivity . Another method involves the catalytic reduction of biomass-derived furancarboxylic acids using palladium catalysts .

Industrial Production Methods: The industrial production of tetrahydrofuran-2-carboxylic acid often involves the catalytic hydrogenation of furancarboxylic acids. This process is efficient and can be scaled up for mass production .

Biological Activity

2-Tetrahydrofuroic acid, also known as tetrahydro-2-furoic acid (THFA), is an organic compound with significant biological activity and pharmaceutical applications. This article explores its chemical properties, biological functions, and therapeutic potential, supported by relevant data tables and research findings.

This compound has the molecular formula C5H8O3\text{C}_5\text{H}_8\text{O}_3 and is characterized as a colorless to light yellow liquid. It is synthesized primarily through the selective hydrogenation of 2-furoic acid using various catalysts, including palladium-nickel systems . This compound serves as a precursor in the synthesis of several pharmaceuticals, including alfuzosin, an alpha-1 adrenergic blocker used to treat benign prostatic hyperplasia .

One of the notable biological activities of this compound is its role as a proline dehydrogenase inhibitor . This enzyme is crucial in the oxidative pathway of proline metabolism, which affects cellular processes such as apoptosis and proliferation. By inhibiting proline dehydrogenase, THFA can influence metabolic pathways that are relevant in various diseases, including cancer and bacterial infections .

Additionally, THFA has been shown to inhibit programmed cell death in Xanthomonas campestris, suggesting potential applications in agricultural biotechnology for controlling plant pathogens .

Pharmacological Effects

The pharmacological effects of this compound extend to its antioxidant and anti-inflammatory properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines, suggesting that THFA may possess similar anticancer potential .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different biological systems:

  • Antioxidant Activity : In vitro studies demonstrated that THFA exhibits significant antioxidant activity, which could mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative stress .
  • Cytotoxicity : A study evaluated the cytotoxic effects of THFA on various cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent .
  • Anti-Inflammatory Effects : THFA's ability to modulate inflammatory pathways has been highlighted in research focusing on its impact on cytokine release and inflammatory markers in cellular models .

Data Table: Summary of Biological Activities

Activity Effect Reference
Proline Dehydrogenase InhibitionInhibits programmed cell death in bacteria
Antioxidant ActivityReduces oxidative stress
CytotoxicityInduces cell death in cancer lines
Anti-inflammatoryModulates cytokine release

Scientific Research Applications

Pharmaceutical Applications

2-Tetrahydrofuroic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its applications include:

  • Alfuzosin : THFA is involved in the synthesis of alfuzosin, a medication used for treating benign prostatic hyperplasia (BPH). The reaction with the hydrochloride salt of 3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]-propanenitrile leads to the formation of this drug .
  • Faropenem : This antibiotic, effective against various bacterial infections, is synthesized from THFA through a process involving chiral resolution and chlorination. Faropenem is particularly noted for its use in treating acute bacterial sinusitis, chronic bronchitis, and pneumonia .
  • Tecadenoson : Another pharmaceutical compound derived from THFA, tecadenoson functions as an adenosine receptor agonist and is being investigated for its potential therapeutic effects .

Chemical Synthesis Applications

THFA's utility extends beyond pharmaceuticals into broader chemical synthesis:

  • Optically Active Compounds : The demand for optically active compounds in pharmaceuticals, agrochemicals, and food industries has increased. THFA can be resolved into optically active diastereomer salts using specific amine resolvers, facilitating the production of high-purity optically active compounds .
  • Catalytic Reactions : Recent studies have explored the use of THFA in catalytic reactions. For instance, it has been utilized in direct catalytic photodecarboxylative amination processes, where it served as a model compound for deuterium-labeling studies .

Case Studies and Research Findings

Several studies highlight the versatility of this compound in research and industrial applications:

  • Synthesis of PDE4 Inhibitors : A study demonstrated that THFA could be used to prepare cores for phosphodiesterase-4 (PDE4) inhibitors, showcasing its role in developing drugs targeting inflammatory diseases .
  • Hydrogenation Studies : Research involving the hydrogenation of 2-furoic acid derivatives indicated that THFA could be effectively transformed under mild conditions using platinum nanoparticles. This process underscores its potential in green chemistry applications .
  • Optical Purity Production : A significant advancement was made in producing optically active tetrahydrofuroic acid with high yields and purities through innovative resolving agent strategies. This method addresses previous challenges associated with conventional processes that utilized toxic substances like brucine .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Tetrahydrofuroic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : 2-THFCA is commonly synthesized via catalytic hydrogenation of furan-2-carboxylic acid using palladium or nickel catalysts under hydrogen pressure. Solvent choice (e.g., water or methanol) and temperature (typically 50–100°C) critically affect yield and purity. Post-synthesis purification often involves distillation or recrystallization from organic solvents like chloroform . Evidence suggests that residual solvents (e.g., tetrahydrofuran derivatives) must comply with ICH Class 2 guidelines for pharmaceutical applications .

Q. How can researchers characterize the purity and structural conformation of 2-THFCA?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify structural integrity, with characteristic peaks for the tetrahydrofuran ring (δ 1.8–2.2 ppm for CH2_2 groups) and carboxylic acid (δ 10–12 ppm) .
  • X-ray crystallography : Resolves chiral configurations (R/S enantiomers) via unit cell parameters (e.g., monoclinic P2(1) space group, a = 11.670 Å, β = 115.11°) .
  • Chromatography : HPLC or GC-MS identifies impurities, with retention times calibrated against reference standards .

Q. What are the solubility and stability profiles of 2-THFCA under varying experimental conditions?

  • Methodological Answer : 2-THFCA is soluble in polar solvents (water, methanol, DMSO) but less so in non-polar solvents. Stability tests show degradation under alkaline conditions or prolonged exposure to light. Storage recommendations include airtight containers at 4°C with desiccants to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric purity of (R)- and (S)-2-THFCA be achieved, and what analytical challenges arise during chiral separation?

  • Methodological Answer : Enantiomers are separated via:

  • Enzymatic resolution : Lipases (e.g., porcine pancreatic lipase) catalyze stereoselective esterification in continuous-flow reactors, achieving >90% enantiomeric excess (ee) .
  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose derivatives) with mobile phases optimized for resolution (e.g., hexane/isopropanol) .
    Challenges include overlapping peaks in HPLC and interference from residual solvents, requiring cross-validation with polarimetry or circular dichroism .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point variations)?

  • Methodological Answer : Discrepancies in melting points (e.g., 21°C vs. 23°C) may arise from polymorphic forms or impurities. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Use zone refining or sublimation to purify samples before measurement .
  • Compare data with crystallographic studies to confirm lattice stability .

Q. How can residual solvent analysis in 2-THFCA be optimized for pharmaceutical compliance?

  • Methodological Answer : Follow ICH Q3C guidelines for Class 2 solvents (e.g., tetrahydrofuran derivatives):

  • Headspace GC-MS : Quantify residual THF at ppm levels, with method validation for linearity (R2^2 > 0.995) and recovery rates (85–115%) .
  • Limit tests : Use USP-NF protocols to ensure compliance with permitted daily exposure (PDE) limits .

Q. What are the mechanistic insights into 2-THFCA’s role as a pharmaceutical intermediate (e.g., in Alfuzosin synthesis)?

  • Methodological Answer : 2-THFCA’s carboxylic acid group facilitates amide bond formation with amines under carbodiimide coupling (e.g., EDC/HOBt). Its tetrahydrofuran ring enhances bioavailability by improving solubility and metabolic stability. Reaction kinetics studies (e.g., in situ FTIR monitoring) optimize coupling efficiency and minimize side reactions .

Q. Method Development & Troubleshooting

Q. How to design robust assays for quantifying 2-THFCA in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high specificity, using deuterated internal standards (e.g., 2-THFCA-d7_7) to correct for matrix effects .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or urine .

Q. What safety protocols are critical for handling 2-THFCA in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation exposure (PEL = 200 ppm for THF analogs) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular contact. Spills should be neutralized with sodium bicarbonate .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Tetrahydrofuroic acid belongs to the C₅H₈O₃ family, which includes compounds with diverse functional groups. Key structural analogs and their properties are compared below:

Table 1: Physical and Chemical Properties of C₅H₈O₃ Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups Applications
This compound 116.12 21 Water-soluble Cyclic ether, carboxylic acid Pharmaceuticals, ester synthesis
Levulinic acid 116.12 33–35 Water-soluble Ketone, carboxylic acid Biofuels, polymer precursors
Methyl acetoacetate 116.12 −29 Organic solvents Ester, ketone Organic synthesis, flavoring agents
Ethyl pyruvate 116.12 −50 Organic solvents Ester, ketone Antioxidant research, metabolic studies
Tetrahydro-5-oxo-2-furancarboxylic acid 130.1* N/A N/A Cyclic ketone, carboxylic acid Chiral synthesis, intermediates

*Note: Tetrahydro-5-oxo-2-furancarboxylic acid (CAS 2434-00-6) has a molecular weight of 130.1 g/mol due to an additional oxygen atom .

Key Findings:

Acidity and Stability :

  • This compound exhibits moderate acidity (pKa ~3–4) due to the electron-withdrawing tetrahydrofuran ring, comparable to levulinic acid (pKa ~4.6). However, its cyclic structure enhances steric stability compared to linear analogs like ethyl pyruvate .
  • The saturated tetrahydrofuran ring reduces reactivity toward electrophilic substitution compared to 2-furoic acid, which retains aromaticity and undergoes reactions like nitration .

Pharmaceutical Utility :

  • This compound’s rigid cyclic structure improves binding affinity in drug candidates (e.g., Alfuzosin) compared to flexible analogs like levulinic acid .
  • In contrast, 2-(tetrahydrofuran-2-yl)acetic acid (C₆H₁₀O₃) is used in chiral synthons for neurologic drugs due to its additional methylene spacer .

Catalytic Behavior :

  • Solid superacids (e.g., S₂O₈²⁻/ZrO₂) favor esterification of this compound over Brønsted acids, minimizing side reactions like decarboxylation .
  • Levulinic acid’s ketone group enables reductive amination, a pathway absent in this compound .

Spectroscopic Differentiation :

  • Infrared (IR) spectra of this compound show characteristic C=O (1700 cm⁻¹) and cyclic ether (1250 cm⁻¹) peaks, distinct from levulinic acid’s ketone (1725 cm⁻¹) and broad O-H (3000 cm⁻¹) absorptions .

Properties

IUPAC Name

oxolane-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030927
Record name Tetrahydro-2-furancarboxylic acid
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Molecular Weight

116.11 g/mol
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Physical Description

Liquid
Record name 2-Furancarboxylic acid, tetrahydro-
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CAS No.

16874-33-2
Record name (±)-Tetrahydro-2-furoic acid
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Record name Tetrahydro-2-furancarboxylic acid
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Record name 2-Furancarboxylic acid, tetrahydro-
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Record name TETRAHYDRO-2-FUROIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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